2-Azido-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-one, or 2-AEMMPE, is a synthetic organic compound with a variety of potential uses in the laboratory and beyond. It is a derivative of an azide group and a piperidine ring, and its structure is highly stable and can be used in a variety of ways. This article will discuss the synthesis method of 2-AEMMPE, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Scientific Research Applications
2-AEMMPE has a variety of potential uses in scientific research. It has been used in the synthesis of various compounds, such as peptides and other biologically active molecules. It has also been used as a reagent in chemical reactions, such as the synthesis of polymers, and as a catalyst in organic synthesis. Additionally, 2-AEMMPE has been used in the study of enzymatic reactions, as well as in the synthesis of drugs and other pharmaceuticals.
Mechanism of Action
2-AEMMPE acts as a nucleophile in chemical reactions, meaning that it reacts with other molecules in order to form new compounds. This is due to the presence of an azide group, which is highly reactive and can easily react with other molecules. In addition, 2-AEMMPE can act as a catalyst in certain reactions, allowing for the reaction to occur more quickly and efficiently.
Biochemical and Physiological Effects
2-AEMMPE has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase, which is important for the functioning of the nervous system. Additionally, it has been shown to have anti-inflammatory and antioxidant effects. Furthermore, 2-AEMMPE has been shown to have the potential to inhibit cancer cell growth and to have anti-tumor effects.
Advantages and Limitations for Lab Experiments
2-AEMMPE has a variety of advantages for use in laboratory experiments. It is highly stable and can be used in a variety of ways, making it a versatile reagent for chemical reactions. Additionally, it is relatively inexpensive and can be synthesized in high yields. However, there are some limitations to its use. For instance, it is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it is highly reactive and can be dangerous to work with, as it can cause explosions if not properly handled.
Future Directions
There are a variety of potential future directions for 2-AEMMPE. One potential direction is the development of novel drugs and pharmaceuticals using 2-AEMMPE as a reagent. Additionally, it could be used to study the mechanism of action of various enzymes, as well as to develop new methods of synthesis for compounds. Furthermore, it could be used to study the effects of various compounds on cells and tissues, as well as to develop new methods of drug delivery. Finally, it could be used to study the effects of environmental pollutants on living organisms.
properties
IUPAC Name |
2-azido-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-17-9-11(2)4-6-15(7-5-11)10(16)8-13-14-12/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDANXNUUTUUDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)CN=[N+]=[N-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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